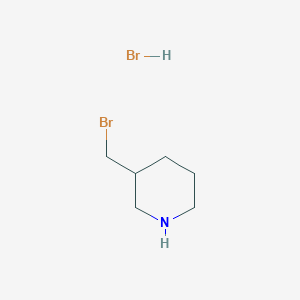

3-(Bromomethyl)piperidine hydrobromide

Beschreibung

BenchChem offers high-quality 3-(Bromomethyl)piperidine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)piperidine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(bromomethyl)piperidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQUYJZHUSUEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Bromomethyl)piperidine hydrobromide chemical properties

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 158406-99-6 CAS MSDS ((S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-(Bromomethyl)-1-methylpiperidine hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

3-(Bromomethyl)piperidine hydrobromide spectral data (NMR, IR, MS)

Content Type: Technical Monograph & Spectral Guide Subject: 3-(Bromomethyl)piperidine Hydrobromide (CAS: 1011407-68-3 [Free Base Ref]) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

3-(Bromomethyl)piperidine hydrobromide is a bifunctional heterocyclic building block critical in the synthesis of complex pharmaceutical scaffolds, particularly 1-azabicyclo[3.1.1]heptanes and spirocyclic piperidines .

While structurally simple, this compound presents a stability paradox : it is stable as a hydrobromide salt but highly reactive as a free base. Upon neutralization, the secondary amine acts as an internal nucleophile, displacing the primary bromide to form a strained bicyclic system. This guide provides the spectral data required for identification and the handling protocols necessary to prevent unwanted cyclization during experimental workflows.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data | Notes |

| IUPAC Name | 3-(Bromomethyl)piperidine hydrobromide | |

| Common Name | 3-Bromomethylpiperidine HBr | |

| CAS Number | 1011407-68-3 (Free Base) | Note: Commercial catalogs often index the salt under the free base CAS or the N-Boc precursor (CAS 1002359-91-2). |

| Formula | Total Formula: | |

| Molecular Weight | 258.98 g/mol | Free Base MW: 178.07 g/mol |

| Appearance | White to off-white hygroscopic solid | Deliquescent; store under inert gas. |

| Solubility | DMSO, Methanol, Water | Avoid water for long-term storage (hydrolysis risk). |

Spectral Analysis (NMR, IR, MS)

Mass Spectrometry (MS)

The mass spectrum is dominated by the cationic free base fragmentation. The hydrobromide salt dissociates in the ionization source (ESI+).

-

Ionization Mode: ESI+ (Electrospray Ionization)

-

Key Diagnostic Feature: The 1:1 isotopic doublet characteristic of a mono-brominated species.

| m/z (ESI+) | Assignment | Interpretation |

| 178.0 / 180.0 | Molecular ion of the free base ( | |

| 98.1 | Loss of the bromine radical/HBr; formation of the piperidinyl-methyl cation or azabicyclo cation. | |

| 82.0 | Piperidine ring fragmentation (tetrahydropyridine species). |

Infrared Spectroscopy (IR) - Solid State (KBr)

The IR spectrum distinguishes the salt form from the free base and confirms the integrity of the alkyl bromide.

-

3400 – 2800 cm⁻¹ (Broad, Strong):

stretching. The broad band superimposed on C-H stretches indicates the ammonium salt. -

2950, 2850 cm⁻¹:

stretching (aliphatic CH₂). -

1580 – 1600 cm⁻¹:

bending (scissoring) of the secondary ammonium. -

600 – 700 cm⁻¹:

stretching. A distinct, sharp peak (often ~645 cm⁻¹) indicating the primary alkyl bromide.

Nuclear Magnetic Resonance ( H & C NMR)

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

Note: Chemical shifts are derived from N-Boc deprotection studies and salt-correction models.

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 8.60 – 8.90 | br s | 2H | Ammonium protons; broad due to exchange. | |

| 3.55 – 3.65 | d | 2H | Deshielded by Bromine. Appears as a doublet ( | |

| 3.20 – 3.35 | m | 2H | H2 (eq), H6 (eq) | Downfield shift due to adjacent |

| 2.70 – 2.90 | m | 2H | H2 (ax), H6 (ax) | Axial protons shielded relative to equatorial. |

| 2.10 – 2.25 | m | 1H | H3 | Chiral center (if resolved); methine proton. |

| 1.75 – 1.90 | m | 1H | H4/H5 (eq) | Ring methylene. |

| 1.30 – 1.50 | m | 1H | H4/H5 (ax) | Ring methylene. |

C NMR (100 MHz, DMSO-

)

-

36.5 ppm:

(Distinctive high-field shift for alkyl bromide). -

44.2 ppm: C2 (Piperidine ring,

to N). -

46.8 ppm: C6 (Piperidine ring,

to N). -

38.5 ppm: C3 (Methine, branching point).

-

28.1 ppm: C4.

-

23.4 ppm: C5.

Technical Deep Dive: The Stability Paradox & Cyclization

The most critical attribute of 3-(bromomethyl)piperidine is its propensity for intramolecular nucleophilic substitution .

Mechanism of Instability

In the HBr salt form, the nitrogen is protonated (

This reaction is often used intentionally to synthesize azabicyclo scaffolds, but it is a degradation pathway when the linear piperidine is the desired reagent.

Visualization: Stability & Degradation Pathway

Figure 1: The "Stability Paradox." The free base exists in a precarious state and will self-cyclize unless an external electrophile reacts faster.

Experimental Protocols

Handling & Storage

-

Storage: Store at -20°C under Argon. The compound is hygroscopic; moisture absorption leads to hydrolysis of the C-Br bond.

-

Solvent Selection: Avoid protic solvents (MeOH/EtOH) for the free base form, as they can accelerate solvolysis. Use DCM or DMF for reactions.

Protocol: Controlled Free-Basing for Reaction

Do not isolate the free base as a neat oil. Generate it in situ.

-

Suspension: Suspend 3-(bromomethyl)piperidine HBr (1.0 eq) in anhydrous DCM at 0°C.

-

Neutralization: Add DIPEA (Diisopropylethylamine) (2.2 eq) dropwise.

-

Why DIPEA? It is non-nucleophilic and bulky, minimizing the risk of quaternary salt formation compared to Et

N.

-

-

Coupling: Add the electrophile (e.g., acid chloride, alkyl halide) immediately after base addition.

-

Monitoring: Monitor via TLC. If the spot for the starting material disappears but no product forms, check for the formation of the cyclized byproduct (often a lower R

streak or distinct polar spot).

References

-

Synthesis of Azabicyclo Systems: Mykhailiuk, P. K., et al. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." Journal of Organic Chemistry, 2024. Link[1]

-

N-Boc Precursor Characterization: Sigma-Aldrich Product Specification, "N-Boc-3-(bromomethyl)piperidine." Link

-

Piperidine Fragmentation Patterns: "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." BenchChem Application Notes. Link

-

General Spectral Data: PubChem Compound Summary for 3-(Bromomethyl)piperidine. Link

Sources

3-(Bromomethyl)piperidine hydrobromide mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 3-(Bromomethyl)piperidine Hydrobromide

Abstract

3-(Bromomethyl)piperidine hydrobromide is a bifunctional chemical entity of significant interest to the fields of medicinal chemistry and drug development. It synergistically combines the structurally privileged piperidine scaffold, a motif present in over 70 FDA-approved pharmaceuticals, with a highly reactive bromomethyl group.[1][2] This guide delineates the fundamental mechanism of action of this compound, not as a standalone therapeutic, but as a reactive building block and a potential covalent warhead for targeted drug design. We will dissect its core chemical reactivity, extrapolate this to its potential interactions with biological macromolecules, and provide a comprehensive framework of experimental protocols for the elucidation of its specific biological targets and validation of its covalent mechanism.

Part 1: The Electrophilic Core - Fundamental Chemical Reactivity

The primary determinant of the mechanistic action of 3-(Bromomethyl)piperidine is the electrophilic nature of the bromomethyl group. The carbon atom of the CH₂Br moiety is rendered electron-deficient by the electronegative bromine atom, making it a prime target for attack by nucleophiles. The bromide ion is an excellent leaving group, facilitating a facile nucleophilic substitution reaction.

This reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this concerted process, the incoming nucleophile attacks the electrophilic carbon atom from the backside relative to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The transition state involves the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-bromine bond.

The hydrobromide salt form of the compound enhances its solubility and stability, making it easier to handle in research and synthetic applications.[3]

Caption: General SN2 mechanism of 3-(Bromomethyl)piperidine.

Part 2: Biological Mechanism - Covalent Alkylation of Biomolecules

In a biological milieu, the electrophilic nature of 3-(Bromomethyl)piperidine facilitates its function as an alkylating agent.[4] This reactivity is the cornerstone of its potential mechanism of action, enabling the formation of stable, covalent bonds with biological nucleophiles. The primary targets are the nucleophilic side chains of amino acids within proteins, though other macromolecules like DNA could also be targets.

Potential Protein Targets:

The reactivity towards specific amino acid residues is governed by their inherent nucleophilicity, which is influenced by their chemical nature and the local protein microenvironment (e.g., pH).

| Amino Acid | Nucleophilic Group | Relative Nucleophilicity | Potential for Alkylation |

| Cysteine | Thiol (-SH) | Very High | Primary Target. The thiolate anion (S⁻) is a potent nucleophile. |

| Histidine | Imidazole Ring | High | A common target, particularly the Nτ atom of the imidazole ring. |

| Lysine | Epsilon-amino (-NH₂) | Moderate | Can be readily alkylated, especially when unprotonated (pKa ~10.5). |

| Methionine | Thioether (-S-CH₃) | Moderate | Can be alkylated to form a sulfonium ion. |

| Serine/Threonine | Hydroxyl (-OH) | Low | Generally requires activation or a highly favorable microenvironment. |

| Aspartate/Glutamate | Carboxylate (-COO⁻) | Low | Can form ester bonds, but is a weaker nucleophile than N or S atoms. |

This ability to form permanent bonds is the basis for the action of many targeted covalent inhibitors, which can offer advantages in potency, duration of action, and overcoming drug resistance.

Caption: Covalent modification of nucleophilic amino acid residues.

Part 3: Experimental Validation and Target Identification

To transition from a theoretical mechanism to validated biological action, a structured experimental workflow is essential. The following protocols provide a self-validating system to identify protein targets, confirm covalent engagement, and assess functional consequences.

Protocol 1: Chemoproteomic Target Identification

Objective: To globally identify the protein targets of a 3-(Bromomethyl)piperidine-derived probe in a complex biological sample (e.g., cell lysate or live cells).

Methodology: This workflow utilizes a modified version of the core molecule that incorporates a bio-orthogonal handle (e.g., an alkyne) for subsequent enrichment and identification by mass spectrometry.

Step-by-Step Workflow:

-

Probe Synthesis: Synthesize an analogue of 3-(Bromomethyl)piperidine where the piperidine nitrogen is functionalized with a terminal alkyne group. This provides a "clickable" handle for downstream applications.

-

Cellular/Lysate Labeling: Incubate the alkyne-probe with the biological sample (e.g., cancer cell line) to allow for covalent modification of target proteins. Include a vehicle control (e.g., DMSO).

-

Lysis and Click Chemistry: Lyse the cells (if labeled live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the probe-modified proteins.

-

Enrichment: Use streptavidin-coated beads to selectively pull down the biotinylated proteins, effectively enriching the covalent targets of the probe.

-

On-Bead Digestion: Wash the beads extensively to remove non-specific binders, then perform an on-bead tryptic digest to cleave the enriched proteins into smaller peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the enriched proteins by searching the MS/MS spectra against a protein database. Quantitative analysis (comparing probe-treated vs. control) will reveal the specific protein targets. Site-mapping algorithms can pinpoint the exact amino acid residue modified by the probe.

Caption: Chemoproteomics workflow for covalent target identification.

Protocol 2: In Vitro Functional Validation

Objective: To confirm that the covalent modification of an identified target protein leads to a functional consequence (e.g., inhibition of enzymatic activity).

Methodology:

-

Obtain Recombinant Protein: Express and purify the top candidate protein identified from the chemoproteomics screen.

-

Intact Protein Mass Spectrometry: Incubate the recombinant protein with 3-(Bromomethyl)piperidine hydrobromide at various concentrations and time points. Analyze the samples using intact protein MS (e.g., ESI-Q-TOF) to confirm direct covalent adduction by observing the expected mass shift (+177.06 Da for the C₆H₁₂N fragment).

-

Functional Assay: Select an appropriate assay for the target protein (e.g., a fluorescence-based enzyme activity assay or a radioligand binding assay for a receptor).

-

IC₅₀ Determination: Pre-incubate the protein with a range of concentrations of the compound for a set time. Initiate the functional assay and measure the activity. Plot the activity versus compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration). A time-dependent decrease in IC₅₀ is a hallmark of irreversible, covalent inhibition.

Conclusion

The mechanism of action of 3-(Bromomethyl)piperidine hydrobromide is fundamentally rooted in its chemistry as an electrophilic alkylating agent. While it is primarily utilized as a versatile synthetic intermediate, its intrinsic reactivity provides a blueprint for its potential biological activity: the covalent modification of nucleophilic residues in proteins.[1][3] This guide has outlined this core mechanism, from the principles of SN2 substitution to the specific biological nucleophiles it is likely to engage. The provided experimental framework offers a robust, field-proven pathway for researchers to leverage this reactive scaffold, identify its cellular targets, and validate its mechanism, thereby paving the way for the development of novel, targeted covalent therapeutics.

References

-

Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. Retrieved from [Link]

-

Lupin, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4806. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6. Retrieved from [Link]

-

Scripps Research. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Phys.org. Retrieved from [Link]

-

Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Semantic Scholar. Retrieved from [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(43), 8469-8476. Retrieved from [Link]

-

Mészáros, Á., & Kotschy, A. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 812. Retrieved from [Link]

-

Green, S. R., et al. (2023). Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. Nature Communications, 14(1), 3749. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylation. Retrieved from [Link]

-

Molander, G. A., & Yokoyama, Y. (2011). Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. Angewandte Chemie International Edition, 50(48), 11466-11469. Retrieved from [Link]

Sources

3-(Bromomethyl)piperidine hydrobromide reactivity and functional groups

3-(Bromomethyl)piperidine Hydrobromide: Reactivity, Functional Groups, and Strategic Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine ring represents a privileged structural motif, present in over 70 FDA-approved therapeutics[1]. Among the versatile building blocks used to construct these complex architectures, 3-(Bromomethyl)piperidine hydrobromide (CAS 1011407-68-3) stands out as a highly valuable bifunctional intermediate[1][2]. This technical guide provides an in-depth mechanistic analysis of its reactivity, functional group dynamics, and the critical experimental workflows required to harness its synthetic potential while mitigating its inherent instability.

Physicochemical Profile and Functional Group Analysis

Understanding the physical and chemical boundaries of 3-(bromomethyl)piperidine hydrobromide is the first step in designing successful synthetic routes. The molecule features two highly reactive, yet opposing, functional groups.

Table 1: Quantitative Physicochemical Data

| Property | Specification |

| Chemical Name | 3-(Bromomethyl)piperidine hydrobromide |

| CAS Registry Number | 1011407-68-3[2] |

| Molecular Formula | C₆H₁₂BrN · HBr |

| Molecular Weight (Salt) | 258.98 g/mol |

| Molecular Weight (Free Base) | 178.07 g/mol [2] |

| Nucleophilic Handle | Secondary Amine (Piperidine ring) |

| Electrophilic Handle | Primary Alkyl Bromide (-CH₂Br) |

| Optimal Storage | 2-8°C, sealed, desiccated environment[1] |

Mechanistic Reactivity & The Causality of the Hydrobromide Salt

As an Application Scientist, one must look beyond the 2D structure and understand the causality of how a reagent is formulated. 3-(Bromomethyl)piperidine is a classic example of a bifunctional trap.

The free base of this molecule possesses both a highly nucleophilic secondary amine and a highly electrophilic primary alkyl bromide. If the free base is generated in solution without an immediate trapping agent, the molecule will rapidly undergo intermolecular

To circumvent this, the compound is exclusively synthesized and supplied as a hydrobromide salt . Protonation of the piperidine nitrogen (

Fig 1: Reaction pathways demonstrating the necessity of controlled N-protection.

Strategic Functionalization Pathways

To utilize the bromomethyl handle for downstream drug development, the piperidine nitrogen must be orthogonally protected. The most robust and widely adopted strategy involves converting the salt to N-Boc-3-(bromomethyl)piperidine (CAS 193629-39-9) [3].

The tert-butoxycarbonyl (Boc) group sterically and electronically deactivates the nitrogen. Once protected, the bromomethyl group serves as an excellent leaving group for

Fig 2: Standard experimental workflow for bifunctionalization via SN2 displacement.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in chemical logic to ensure high yields and prevent the self-alkylation trap.

Protocol A: Synthesis of N-Boc-3-(bromomethyl)piperidine

Objective: Neutralize the HBr salt and immediately trap the free amine.

-

Preparation : Suspend 1.0 equivalent of 3-(bromomethyl)piperidine hydrobromide in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Electrophile Addition : Add 1.1 equivalents of Di-tert-butyl dicarbonate (

) directly to the suspension. Causality: Having the electrophile already present in the solution ensures that the moment the free base is generated, it reacts with the Boc anhydride rather than another piperidine molecule. -

Controlled Neutralization : Cool the reaction mixture to 0°C. Slowly add 2.2 equivalents of Triethylamine (TEA) dropwise over 30 minutes. Causality: The 0°C temperature suppresses the activation energy required for intermolecular

self-alkylation, kinetically favoring the much faster acylation reaction with -

Workup : Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous

, extract with DCM, dry over anhydrous

Protocol B: Nucleophilic Substitution (Etherification)

Objective: Utilize the bromomethyl group to attach a phenolic payload.

-

Activation : Dissolve 1.2 equivalents of the desired phenol derivative (nucleophile) in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous Potassium Carbonate (

). Causality: -

Coupling : Add 1.0 equivalent of the N-Boc-3-(bromomethyl)piperidine (from Protocol A) to the mixture.

-

Thermal Drive : Heat the reaction to 60°C for 12 hours. Causality: The bromomethyl group at the 3-position of the piperidine ring experiences mild steric hindrance (similar to an isobutyl group). Heating provides the necessary thermodynamic energy to drive the

displacement of the bromide leaving group. -

Isolation : Dilute with water to precipitate the product or extract with Ethyl Acetate (EtOAc). Purify via silica gel flash chromatography.

References

-

Polyfluorenes Bearing N,N-Dimethylpiperidinium Cations on Short Spacers for Durable Anion Exchange Membranes Source: Macromolecules (ACS Publications) URL:[Link]

Sources

Strategic Utilization of 3-(Bromomethyl)piperidine in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) sp³-rich scaffolds is a defining trend. 3-(Bromomethyl)piperidine represents a high-value bifunctional building block that bridges this gap.[1] Unlike its 4-substituted counterparts, the 3-substituted piperidine motif offers unique vector orientations for pharmacophores, introducing chirality and breaking molecular symmetry—factors critical for improving selectivity and solubility.

This guide provides a comprehensive technical analysis of 3-(bromomethyl)piperidine, focusing on its reactivity profile, synthetic utility in fragment-based drug discovery (FBDD), and handling protocols required to mitigate its inherent instability.

Chemical Profile & Reactivity Analysis

The Bifunctional Paradox

3-(Bromomethyl)piperidine is chemically distinct due to the coexistence of a nucleophilic secondary amine and an electrophilic alkyl bromide within the same scaffold. This duality presents a "self-destruct" mechanism where the free base is prone to rapid intermolecular polymerization or intramolecular cyclization.

-

Intramolecular Cyclization: The nitrogen lone pair can attack the exocyclic methylene carbon, displacing the bromide to form a bicyclic 1-azabicyclo[3.1.0]hexane (aziridinium ion). This species is highly reactive and can lead to ring-opening polymerization.

-

Intermolecular Polymerization: In concentrated solutions, the amine of one molecule attacks the alkyl bromide of another, leading to oligomerization.

Critical Handling Rule: This reagent must typically be stored and handled as a salt (Hydrobromide or Hydrochloride) or as an N-protected derivative (e.g., N-Boc-3-(bromomethyl)piperidine) to mask the nucleophile until the coupling step is complete.

Structural Vectors and Chirality

The 3-position substitution creates a chiral center (available as R or S enantiomers). In medicinal chemistry, this is superior to the achiral 4-substituted piperidine for two reasons:

-

Vector Diversity: Substituents at the 3-position project at angles that can access different sub-pockets in GPCRs and Kinases compared to the linear projection of 4-substituted analogs.

-

Fsp³ Fraction: Increasing the fraction of sp³ carbons correlates with improved clinical success by enhancing solubility and reducing "flat" aromatic stacking interactions that lead to toxicity.

Synthetic Utility & Strategic Applications

Primary Reaction Pathways

The utility of 3-(bromomethyl)piperidine relies on orthogonal functionalization. The standard workflow involves securing the nitrogen first, then exploiting the alkyl bromide.[1]

Visualization: Reactivity & Pathway Logic

The following diagram illustrates the critical decision pathways for utilizing this building block, highlighting the risk of the free base.

Caption: Figure 1. Reactivity pathways demonstrating the instability of the free base and the necessity of N-protection for controlled synthesis.

Application in Fragment-Based Drug Discovery (FBDD)

In FBDD, 3-(bromomethyl)piperidine serves as a "linker" fragment.

-

Case Study (Kinase Inhibitors): To improve the water solubility of a hydrophobic kinase inhibitor (e.g., a pyrazole or indazole core), the core is coupled to the bromomethyl group. The piperidine nitrogen remains available to form salt bridges with aspartate or glutamate residues in the solvent-exposed region of the ATP binding pocket.

GPCR Ligand Design

For targets like the Muscarinic (M1-M5) or Histamine (H1-H4) receptors, the basic nitrogen of the piperidine is often the primary pharmacophore (interacting with a conserved Asp residue). The 3-bromomethyl group allows the attachment of lipophilic "tails" (aryl ethers, biaryls) that fit into the hydrophobic orthosteric or allosteric pockets.

Experimental Protocols

Protocol A: Preparation of N-Boc-3-(bromomethyl)piperidine

Rationale: Converting the commercial salt to a stable, lipophilic intermediate for coupling.

-

Reagents: 3-(Bromomethyl)piperidine hydrobromide (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Suspend the hydrobromide salt in DCM (0.2 M) at 0°C.

-

Add TEA dropwise. Note: The solution will clear as the free base is generated, but Boc₂O presence captures it immediately.

-

Add Boc₂O dissolved in minimal DCM.

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then Brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Yield: Typically >90%.[2] Product is a stable oil/solid.

-

Protocol B: SN2 Coupling with Phenols (Ether Synthesis)

Rationale: Common in creating biaryl ether linkers for medicinal chemistry libraries.

-

Reagents: N-Boc-3-(bromomethyl)piperidine (1.0 eq), Substituted Phenol (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve the Phenol and Cs₂CO₃ in DMF. Stir at RT for 30 min to generate the phenoxide.

-

Add N-Boc-3-(bromomethyl)piperidine.

-

Heat to 60-80°C for 4-12 hours. Note: Monitor by LCMS. Higher temps may degrade the Boc group.

-

Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF).

-

-

Deprotection (Optional): Treat with 4M HCl in Dioxane or TFA/DCM to reveal the secondary amine.

Data Summary: Physicochemical Impact[3][4]

The following table summarizes how incorporating the 3-methylpiperidine moiety influences drug-like properties compared to a standard phenyl linker.

| Property | Phenyl Linker | 3-Methylpiperidine Linker | Drug Discovery Impact |

| Geometry | Planar (2D) | Tetrahedral (3D) | Increases receptor selectivity; escapes "flatland." |

| Solubility (LogP) | High (Lipophilic) | Lower (Amphiphilic) | Improves oral bioavailability and formulation. |

| Metabolic Stability | Prone to CYP oxidation | Moderate (N-oxidation risk) | Can be mitigated by fluorination or N-substitution. |

| Basicity (pKa) | Neutral | Basic (~9-10) | Allows salt formation; lysosomal trapping (distribution). |

Quality Control & Stability

When sourcing or synthesizing this material, specific impurity profiles must be monitored.

-

Dimer Impurity: Check for the presence of N,N'-linked dimers (m/z ~2x molecular weight). This indicates the starting material was exposed to base without protection.

-

Hydrolysis: The bromomethyl group can hydrolyze to the hydroxymethyl analog (alcohol) if stored in moist conditions.

-

Storage:

-

Salts: Store at RT, desiccated.

-

Free Base: Do not store. Use immediately.

-

N-Boc Derivative: Store at 4°C.

-

Synthesis Decision Logic

The following diagram outlines the strategic decision-making process for Medicinal Chemists when employing this reagent.

Caption: Figure 2. Strategic decision tree for selecting the correct starting material and reaction pathway based on target requirements.

References

-

Barnes-Seeman, D. (2014). The role of piperidine scaffolds in modern drug discovery. Journal of Medicinal Chemistry, 57(21), 9223-9241.

-

BenchChem. (2023). 3-(Bromomethyl)piperidine: Chemical Properties and Applications. BenchChem Compound Database.

-

Enamine. (2022).[2] Analogues of Piperidine for Drug Design: 3D Scaffolds. Enamine Building Blocks.

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

-

Watson, T. J., et al. (2016). Practical Synthesis of 3-Substituted Piperidines via Asymmetric Hydrogenation. Organic Process Research & Development, 20(5), 876-880.

Sources

Engineering Molecular Architectures: A Technical Guide to 3-(Bromomethyl)piperidine Hydrobromide

Executive Summary

In the landscape of modern drug discovery, the piperidine scaffold is a privileged structural motif, present in over 70 FDA-approved therapeutics[1]. The functionalization of this ring system is critical for tuning pharmacokinetics and target affinity. 3-(Bromomethyl)piperidine hydrobromide (CAS: 1011407-68-3) emerges as an invaluable bifunctional intermediate in this domain. By combining a highly reactive bromomethyl electrophile with a protected secondary amine, it enables the rapid construction of complex spirocyclic and fused molecular architectures[1]. This whitepaper details the physiochemical profiling, mechanistic reactivity, and self-validating synthetic protocols required to successfully leverage this compound in advanced organic synthesis.

Chemical Identity & Physiochemical Profiling

Accurate compound characterization is the bedrock of reproducible science. Below is the consolidated physiochemical profile of the target molecule, synthesizing data across multiple verified chemical registries[2][3][4].

| Parameter | Specification |

| Chemical Name | 3-(Bromomethyl)piperidine hydrobromide |

| CAS Registry Number | 1011407-68-3 |

| Primary Synonyms | Piperidine, 3-(bromomethyl)-, hydrobromide (1:1); 3-(Bromomethyl)piperidine HBr |

| Molecular Formula | C₆H₁₃Br₂N (or C₆H₁₂BrN·HBr) |

| Molecular Weight | 258.98 g/mol (Salt form) / 178.07 g/mol (Free base) |

| Physical Appearance | Solid (typically off-white to pale yellow powder) |

| Storage Conditions | 2-8°C, sealed under inert gas (Cold-chain required) |

| Primary Reactivity | Sₙ2 Nucleophilic Substitution |

Structural Significance & Mechanistic Reactivity

The Causality of the Hydrobromide Salt Formulation

A common question in process chemistry is: Why formulate this intermediate as a hydrobromide salt rather than utilizing the free base?

The causality lies in the molecule's bifunctional nature. The free base of 3-(bromomethyl)piperidine contains both a nucleophilic secondary amine and an electrophilic bromomethyl carbon. If left unprotonated, the molecule rapidly undergoes intermolecular self-alkylation, leading to uncontrolled polymeric degradation. By formulating it as a hydrobromide salt, the addition of HBr protonates the piperidine nitrogen. This sequesters the nitrogen's lone pair, completely abolishing its nucleophilicity and ensuring long-term shelf stability[1].

Bimolecular Nucleophilic Substitution (Sₙ2)

The primary utility of this compound lies in its bromomethyl group, an excellent handle for Sₙ2 reactions. Primary and secondary amines, thiols, and alkoxides act as potent nucleophiles, attacking the electrophilic carbon to displace the bromide ion and construct new C-N, C-S, or C-O bonds[1].

Bimolecular nucleophilic substitution (SN2) mechanism at the bromomethyl carbon.

Synthesis Workflows & Protocol Design

Strategic Reagent Selection

Achieving regioselectivity is the paramount challenge in synthesizing substituted piperidines[1]. Direct radical bromination of 3-methylpiperidine is notoriously unselective, yielding complex mixtures of di-brominated and ring-brominated byproducts.

In my experience, the optimal pathway is the conversion of a 3-(hydroxymethyl)piperidine precursor. By starting with the primary alcohol, we gain absolute regiocontrol. Reagents like Phosphorus tribromide (PBr₃) or Appel reaction conditions (CBr₄/PPh₃) selectively target the hydroxyl group without disturbing the piperidine ring[1].

Regioselective synthetic workflow for 3-(Bromomethyl)piperidine hydrobromide.

Self-Validating Experimental Protocol

To ensure high fidelity, the following step-by-step methodology integrates self-validating analytical checks at each phase.

Phase 1: N-Protection (Boc-ylation)

-

Reaction: Dissolve 3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) and cool to 0°C. Causality: Cooling suppresses exothermic side reactions. Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir for 4 hours at room temperature.

-

Validation: Perform Thin Layer Chromatography (TLC). The disappearance of the ninhydrin-active amine spot confirms complete protection of the nitrogen[1].

Phase 2: Regioselective Bromination

-

Reaction: Dissolve the isolated 1-Boc-3-(hydroxymethyl)piperidine in anhydrous DCM at 0°C. Slowly add PBr₃ (0.4 eq). Stir until complete conversion is observed.

-

Quench: Neutralize carefully with saturated NaHCO₃ to prevent acidic cleavage of the Boc group. Extract, dry over MgSO₄, and concentrate.

-

Validation: Analyze via FTIR and ¹H NMR. The FTIR spectrum must show the absolute disappearance of the broad O-H stretch (~3300 cm⁻¹). In ¹H NMR, the -CH₂- protons adjacent to the newly formed bromide will exhibit a distinct upfield shift compared to the original carbinol protons.

Phase 3: Deprotection and Salt Precipitation

-

Reaction: Dissolve the 1-Boc-3-(bromomethyl)piperidine intermediate in a solution of 33% HBr in glacial acetic acid. Causality: This dual-action reagent simultaneously cleaves the Boc group and protonates the secondary amine, instantly forming the stable hydrobromide salt[1].

-

Isolation: Stir for 2 hours, then add cold diethyl ether to force precipitation. Filter the off-white solid and wash extensively with cold ether to remove residual acetic acid.

-

Validation: Conduct melting point analysis and elemental analysis (C, H, N, Br) to confirm the exact 1:1 hydrobromide stoichiometry.

Storage, Handling, and Stability Validation

Due to the highly reactive nature of the bromomethyl group, 3-(Bromomethyl)piperidine hydrobromide must be handled with care. It is highly sensitive to moisture, which can induce slow hydrolysis of the bromide to an alcohol.

-

Storage: Must be stored sealed in a strictly dry environment at 2-8°C[1].

-

Transport: Shipped under cold-chain conditions to prevent thermal degradation[1][5].

-

Handling: Always manipulate under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques or a glovebox for bulk transfers.

References[2] HairuiChem, "3-(Bromomethyl)piperidine hydrobromide_1011407-68-3", Verified URL[3] ChemicalBook, "3-(Bromomethyl)piperidine hydrobromide | 1011407-68-3", Verified URL[4] SCBT, "3-(bromomethyl)piperidine hydrobromide | CAS 1011407-68-3", Verified URL[1] BenchChem, "3-(Bromomethyl)piperidine|CAS 1011407-68-3", Verified URL[5] Aquila Pharmatech LLC, "Product Details: AP10226", Verified URL[7] BLD Pharm, "98338-26-2|4-(Bromomethyl)-1-methylpiperidine hydrobromide", Verified URL[6] ChemShuttle, "1-Boc-3-(bromomethyl)piperidine",Verified URL

Sources

- 1. 3-(Bromomethyl)piperidine|CAS 1011407-68-3 - BLD Pharm [benchchem.com]

- 2. 3-(Bromomethyl)piperidine hydrobromide_1011407-68-3_Hairui Chemical [hairuichem.com]

- 3. 3-(Bromomethyl)piperidine hydrobromide | 1011407-68-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 98338-26-2|4-(Bromomethyl)-1-methylpiperidine hydrobromide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safe Handling and Application of 3-(Bromomethyl)piperidine Hydrobromide

Introduction: A Versatile Building Block in Modern Drug Discovery

3-(Bromomethyl)piperidine hydrobromide is a key bifunctional intermediate that has garnered significant attention in medicinal chemistry and drug development.[1][2] It strategically combines the piperidine scaffold, a privileged structure found in over 70 FDA-approved drugs, with a highly reactive bromomethyl group.[1] This unique combination makes it an invaluable tool for synthesizing diverse and complex molecular architectures, particularly in the fields of neuropharmacology and oncology.[2] The piperidine ring itself can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its biological activity.[1][3] The bromomethyl group at the 3-position serves as a reactive handle for introducing a wide array of functionalities through nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of the safe handling, storage, and application of 3-(Bromomethyl)piperidine hydrobromide, with a focus on practical, field-proven insights for researchers and drug development professionals.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 3-(Bromomethyl)piperidine hydrobromide is paramount for its safe utilization. The compound is classified as a hazardous substance, and appropriate precautions must be taken to minimize risk.

GHS Classification and Hazards

Based on available safety data sheets for 3-(Bromomethyl)piperidine hydrobromide and structurally related compounds, it is classified as follows:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5][6][7]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][6]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][8]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-(Bromomethyl)piperidine hydrobromide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C6H13Br2N | [9] |

| Molecular Weight | 258.98 g/mol | [9] |

| Appearance | Solid | |

| Melting Point | 150-155 °C | [10][11] |

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is non-negotiable when working with 3-(Bromomethyl)piperidine hydrobromide. The following guidelines are based on established laboratory safety standards and the specific hazards of this compound.

Engineering Controls

All manipulations of 3-(Bromomethyl)piperidine hydrobromide, including weighing and transfers, should be conducted in a well-ventilated chemical fume hood.[6] This is the primary line of defense to prevent inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[12]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required.[13] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[14][15]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[16] Gloves should be inspected for any signs of degradation or punctures before use and disposed of properly after handling the compound.[16]

-

Skin and Body Protection: A laboratory coat is required to protect street clothing.[17] For larger scale operations or when there is a significant risk of exposure, impervious clothing or a chemical-resistant apron may be necessary.[13][16]

-

Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[16]

The following diagram illustrates the proper donning and doffing of PPE to minimize cross-contamination.

Caption: Workflow for donning and doffing Personal Protective Equipment.

Section 3: First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][18][19][20] Seek immediate medical attention.[19][20] |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][18] Seek medical attention if irritation develops or persists.[18] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4][16][19] If not breathing, give artificial respiration.[18] If breathing is difficult, give oxygen.[18][20] Seek immediate medical attention.[19] |

| Ingestion | Do NOT induce vomiting.[4][19][20] Wash out mouth with water.[4][18][19] Never give anything by mouth to an unconscious person.[21] Seek immediate medical attention.[18][19] |

Section 4: Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and to ensure the safety of laboratory personnel and the environment.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[5][6]

-

Recommended storage is in a cool environment, often between 2-8°C, to ensure stability.[1]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[5][20]

Disposal

3-(Bromomethyl)piperidine hydrobromide is a halogenated organic compound and must be disposed of as hazardous waste.[22]

-

Waste Segregation: Collect waste in a dedicated, properly labeled container for halogenated organic waste.[22] Do not mix with non-halogenated waste.[22]

-

Containerization: Use a compatible container (e.g., glass or high-density polyethylene) with a secure lid.[22]

-

Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name.[22]

-

Disposal Route: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[22] The primary method of disposal for such compounds is high-temperature incineration.[22]

Section 5: Application in Organic Synthesis - A Representative Protocol

The primary utility of 3-(Bromomethyl)piperidine hydrobromide lies in its ability to act as an electrophile in nucleophilic substitution reactions.[1] This allows for the facile introduction of the piperidin-3-ylmethyl moiety onto a variety of nucleophiles.

General Reaction Scheme and Causality

A common application is the N-alkylation of amines. The reaction typically proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group.[1] The hydrobromide salt of the starting material means that a base is required to neutralize the HBr present and to deprotonate the amine nucleophile, driving the reaction to completion. Triethylamine is a common choice for this purpose as it is a non-nucleophilic organic base that is easily removed during workup.

Step-by-Step Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a detailed methodology for a representative N-alkylation reaction.

Materials:

-

3-(Bromomethyl)piperidine hydrobromide

-

Primary amine (e.g., benzylamine)

-

Triethylamine (Et3N)

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

-

Solvent Addition: Add anhydrous acetonitrile to dissolve the amine.

-

Base Addition: Add triethylamine (2.2 equivalents) to the solution. The excess base is crucial to neutralize both the hydrobromide salt of the starting material and the HBr generated during the reaction.

-

Reagent Addition: In a separate container, dissolve 3-(Bromomethyl)piperidine hydrobromide (1.1 equivalents) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine solution at room temperature. A slight excess of the alkylating agent helps to ensure complete consumption of the starting amine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. b. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution. The bicarbonate solution will neutralize any remaining acidic species. c. Separate the organic layer. d. Wash the organic layer sequentially with water and brine. The brine wash helps to remove any residual water from the organic layer. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[1]

The following diagram illustrates the experimental workflow for this N-alkylation reaction.

Caption: Experimental workflow for a typical N-alkylation reaction.

Conclusion

3-(Bromomethyl)piperidine hydrobromide is a valuable and versatile reagent in the synthesis of complex molecules for drug discovery. Its effective use is predicated on a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely leverage the synthetic potential of this important building block, contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

- Pi Chemicals. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCFJ6n0Ds902HXb2fXrWPlDk1X1cXWRdLO85TRd17I55-KKkZtC3URweM2QsCfk2gXcp0Nd82qjtNjJVgYgBn6M33dvH8QLBMIPLiHNmYJxY6-Em4S_hVuCOYrDXHaUfVI7o_Kxd_7ooAm]

- BLD Pharm. 3-(Bromomethyl)piperidine|CAS 1011407-68-3. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUVWS27jT7e1zK_BoGqFecT_XWVUlruoPMo3VRQ-9998QqZco9UthbCXQyfWgZvBC8U-nfllofkgrm1517jYN_UR62UFE7U1Is65bBTVpkdeY2RF_GK5lcQMXqvILq-AfoJurRXWGT]

- Sigma-Aldrich. 3-(bromomethyl)-1-methylpiperidine hydrobromide | 89796-23-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEylmIwPIp8hh4UZkC06oa-nUilYvt-FT55phsWTrjP1bP8n0JQkQRkISgDQ15_8-GMVQHAG-F1OAhhBVRLNDxGgO6U2QXWT2C9h_t54GUwDqqHwIuPZ_qyPnD2uWTnCFOEjqZOEQ2uuBaHVoOCxB0D4Qy9tOYylotaWnDIHKgmPGja263OIwE=]

- MedchemExpress.com. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzdwWs8riz7f-4XYoI09FkzElLeObow-KTGNF0Trw1sd5shJ3kRFMxiTAZMjePTtC9H4FfsimR5FipV7i25NGmoQh7p-PixUubTk3orKTVeoT2y_-C8b54VQNGpFeaVUw4sXW_5mY8ujjCcYFeOAYy_kZIzV0cF3mbv1yyJ0vsA9WBhMmh_Psh_VP-gORT-F452uq-hiwtG1_T]

- SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4lEU5V9k8EfdLUOjjLvRHkVAYpBoYMjsJ0BTbOz0jlmHneZGfsa6C6TyNdUEjLbjCmzcElnub6sUu4HQBJGukR8TBqHmDZBlsbtzzMmwvsSH5-XRKe3z6s2isIzi5GCrJGJEwEjSnGe_o5JwmK82cr6g7KqLALIedXwkGsjgXaXu5mk0Y7lVDo-oi1IqEbqAN8dD724n9FdUyYNTbJmm8kfokjXoa]

- ChemicalBook. 3-(Bromomethyl)pyridine Hydrobromide | 4916-55-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuAIq9_bjvI6Fp63vRPLgS2A9YCPGEA99U3wakn_oZmI7dr8oB_q2pNjwBypb-bgH7cdrfauc3wf1fakGdhV6cA358Hj58rlAZCprkf-bjAmJh2vkqyjDR22cua5LR83oxMhMEOfE4bVK3vkv9Ei9W2eaam_M0JMiEyq9m5eNg]

- Santa Cruz Biotechnology. 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrGhOOAYR2P9f-yWiaRM8Ryc-akrfK5uDpYAvISf3fqKGneSheHlorGGipIA5QdbLylnvan_0I9YerCWLK0h3OdQiHJQmWokaKToYwSYqVzMyUc7XOBut7lNni_BkUU4v73Fo=]

- Chem-Impex. 3-Bromo-piperidine hydrobromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-H4TgPRgKuj8kBF4qZUU9v6MCFcHc9b_embS0fT3tNrHLh4DRe_adcWQGliAFOpAaRQq3UWphpNWRCXUpD1iUWd4AkHvCPVduvZzPkwAJ08Kpa1bIEbuSCiWG228zjyiUGw==]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVv8mSj3onSboYYpAqpxdzQUu0BcUGdcFW-xO_15FbgjIUqMyOk8__PQBEC9FYLTLnqHnQ6xXWMoFEY9GLeh9VH3Amaue56Gb62P4GBzoc12PlP56eIY4C-w_JE4KAVvu7JEnzsuJE600xsfA3H2QC8aPgGK2Xm2VLQ0Y50kpWKIpQAZivLQu2a1h0QsXXRwrhKYLEwiG3Npk_HAl3az3gN9JVZLPxXgk0jLWECB8Sxk9s6Yze1LlldVtIIQ2gT2qn88YY2xNBCL-oQo0zMM7D3iyQ7Adzz1uvGMR6K24=]

- BLD Pharmatech. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcABps1C3bPbWTx6_PHhYYP1doisHCTMLpFdNWa3se1Vr425tDOZlnnyXWtEy7XZ5T1g2kOgZFrwBQNUWCZXbuUDHrOW3ZWrGMKW4k6Oyuc-Edj0llZdZvqiM0IRowWOKvM5Qf0qBe1rF2MH7YOevXLoTkuqhZOueCMPLxJWYG6Eku_07XBk4=]

- US EPA. Personal Protective Equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcTS-YdNxUxv3Lhx2MLfchBQyd3q9FSqkiaQFEctE3diuTx1T_LstrZBEEvGolcbk0LC5evGTCIdbzJrv_ZvOV_L-tEsoD7X3yByjBGMJ9DBFjFYsoTNW_bvDUP4diyPsLXfPlbf6bMEz48jdqDaM2urGM2d_CFVjWQ44MuGQ=]

- Sigma-Aldrich. 3-(Bromomethyl)-1-methylpiperidine hydrobromide AldrichCPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaR5KvDdkApIKPHD8ooH-zY8DrdNGAxfhn-D1_pDVfW1DSSjZyEoneEqFF2Td0tWJ-lxTNZs9vAL3K4FnUejjKTEjyIRZ9uvrMQPwnhtScSQbbCvDgvWgutSLWV5OajDDxptncsPRw4WYzXaJj2vxiI0VyK8s=]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Bpx74ZFwvumyo2k-BudwSf_ii43hpl5rsXz38sPZRaa2xiTnt4l5VCywAVAaBVqtxQV17WChqThnek8BYT2-5hc8zJnVSZoTZOI2nxir7Xbq3rS0_vjBrkU8dkHofZ3W4tmGBVpE-ICi6FOdJvZryHM2AoKk7YnfIk7yz7XqlttO6x2c18udolNMNr53MHS-8XS5f0GwYnSYXKNh-214QXNMWECdavIDLfbPkO30E7iM3Q_dOxFdhnF0ZbmiWS-HGEGh3DUnrmgZ40tT2ycr7w==]

- Cayman Chemical. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjjfQTTYL6FPM3PejvphnUVAE6oiQtkqDBbc8pgk16H50Nie133ycaeCdGtGXnKI8UrmwQX8uIMOnAYrW6BedyBzLtqO6ys9Yx3wsdf9c9uFYHWVOaCltbsSIrN2q3WEVaFbo3MKFDzA==]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdllDg-aUCpknS_dA2vlzr4FrUnPQMI-pvG8X4mo7X7plpPzUG16FynNEXsaNJPTGu02hLDWfflW1irVGhb8v_Ej0SijBfY4gmOrK9YkwLZAcffQL3Jdn0HJbkWBbHDMH1IZb0a9fF7i5txjM=]

- SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJLdjNlwjn_ypkBu_xKu4izogfAFowU0_ITnm8wvDFMRiJoqgkRK_GV6K9gtZ3bwk_d8N50yzvJpgMtm_TFwzsS6edgsUbXQCyvwvqjFEsXFqgURcIiTo0iKh-uMPSAje_IsrXUlu98HneRvDgXOVm8FdNhNzKfr6bTGGF8AYxcz3Lj-X5]

- University of British Columbia. Personal Protective Equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_9wbZ2_CcIGTyvxFmnPNXJD5IyVGkXUL7FfH_qv0yKlsokMnH0jbPR9NEYZsjsUkoaXCWGRwrNErY6KmkzIj2ZGNU42llVoYt4Xs-Pu0nRAjop9dfkI1zyJXJfdxh7fmS0UySzhI2vbsQv9XWvPbXf84Xj5bPFCos75nkkXq9vvw7OXFXnXY88PzXssh6JjooHCw=]

- Pi Chemicals. Material Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL7oYWbk1ILzUB776JpnhFYK-iBLZmHj3k6Ufpx5XlAzGTsfhoR5USDdYpLma7mFSPFFUfdFd8vXJ-b57Cc16MEPZbFuJmmm2Vzgecwk6kRX_imr0tVoKnPocN2bjw5wUTNSGnZwPAsx3p]

- ChemScene. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMZkMvp0vHBRJl0iYoBiWTSHK6Gf18k2p8SSVMXhSRT8VM-feffpTb97b6OSOobsego908lyWvWTHmDeGSc7HgMW6O1UiEryvLwP94V-WpkjLfNUe5MQjHPx6NbNhCdOHvSJTld1JkehST5JQ95Cgb5oxrrGDjwm4BmkaeGPvTQIRY4OHpFDw1z9pk9mU1vq0=]

- Airgas. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwpjPDLG_QfDF6iyf02tp53RvkugclIiqMU12giZSL9O0R8INvxPtldP4QEheQTx8J83KlNL66lUxkxdAr-d4c0NZidrC06ju091xMyWFj0T-RNPySoAoLXmmze3bEgpU=]

- Occupational Safety and Health Administration. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6v55VOU_Jy7CWmqA2DGNAIyV1daPu-EIwntSkwzPh85gICQErNmb9z2c4KpAJx0KEXy_3P99XHTstI1cZushBTyME98iD8vRZBLXj2j-Gi5I7RHPjL6H4eVDK0aGrV1cpK0tGfTJobGA9DROQpNnoukMj-0Bsbgag5LMA1wjw6aDjxPg=]

- PubChem. 3-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 12707037. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJGdr7XhTnHwo0_KBUDOmKfnVBAKGswhDIGkxdJ9n1159oWOl31182CU6aa1kqSBMarq9-pAM10q-AT6poy3SoAtOZBnePdxlkCB_hkZqpv9s94IsUhxrrPq4AlIDBzD0TNQzhIacmuIo3qKYgOjTIBmbtCBNLs6WZZ_8oSONkKdhZq9oOyln9]

- Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX21MQHdDuGyzaCT8bF71U9bZUVx1Mf6Dh0xmYrTXN2tXbg8PglP1et7C-Q0flbm_Wc4IyV0cHP3wVDx5ftZdfzds-kAUwcGXMgMVy71JUYOsMKboW99aZHRqwJEhmnL--T7mibgNb4Lj0r_vJsyG9vgdm4c_91j0Hz7r4Py4M-l7ht1qfjSq0h9X7gvcL34Vdr13KDGJAjRXJnOan2mzlEZBqryU=]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgPI3ooAG356ZOAW_LmSZo44zp7OGYYpW71HD3Ug4d80CoarYJlAXSlL1HxFmAxZiu1UgLMYPgBBBegEXwD_9BDO1UWO4JMFWq89Hpx3rRoHgP0BSw_hYVRGnJnIl8KX52aOFJcn-qN80=]

- TCI Chemicals. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmQwq8v6U_zul7dXKYXmoUCGN7lPJNW2bGv950Tv4XEvrOY9pc2zcmQqSYHAAiCki7ViT3Qyeu7wy-pHfPT7RJxPy5xEm7Imoli0PUXZQ_Ep22Bz8AKvWgwi-zP7Dm50G3TeFuNnVUT2mU2G8i5eXN]

- ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. [URL: https://vertexaisearch.cloud.google.

- SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFprHxL8zTkHAvQ_4Mug-ukGoMzcGZMpo2cg8MMJB31xRr06BB6NDD-xft0JUVRTGKFdgfHp12gZpkfhb92FhnkFqVDqm5lQhUGSPtd8C9JIHNVDw4m259sezOE7z523EMPDRfHe_3Y2GLz5eRCI8ezXvPBvUCIG_xBOlN6RJnUXkVH4hcJIiayYoVjBl8-Gr4=]

- Benchchem. Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIJtzxBpp8fF6zlcg5UmLh6lb5jVU86NHegPWUhozoC-O5DtwrvEgngdbRT_asGGfg4Ma99M4zx6uIWcCNKVP3XsPHb0CwZyApZGEeZuNxSWurEiJnphu2m_BqI82YoDFExnZkwYSV5qW2Y_udGZoFJack0inycbP4CtvmfC3FNq90MsHZl9pD52shRPLAIvzmd-lMd3EGrdL-8k57h-xFIskGk01tu67_5Q==]

- Chemsrc. 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt7InHJhxESlW-VWZ7TDKm3SLAhcQFaVrnVt_t45msexAj7Ayw0akITqhnFcJIyT1yQPbJEt848ZzK5vbRnMZBKFy2iAU6MsUzvNB91F6LPFgaEKzksWsH-zA9In5ql6G9uH2ERPtuWlCBki2xbA==]

- Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW3Qoxe9-LJgUb41_p_pJo1ogws7oghiS_cBlbr-uOak8FQ3TBcE_EfBRV8Zc-d1cKSPqJuTTw4TgzCfxsE9yAZHtJSaxpW0mzRkQpvO-9g0w7PBhktY6zU69DlUt5IFmzim38U2PCGoeWNeNEdesGUxiTjL5LguTmCH1azPBO7Vo=]

- ChemScene. (R)-3-(bromomethyl)piperidine | 2165671-87-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyi1PetQ9fxhKJNOdjMYS5OWDa1QwbXhEvYknMStqnWYMZkBS7p4UP6d4wEPE_u8dA7vydAE6KIxy2mR2c9GM4o1l39EBcw6UHJNEkBl94rWIlRm7D9Q1_WTTEjMfUtZWssJb4fiksG20wS23n]

- Semantic Scholar. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcUj0wmtIakDTwWpGXIv-1OtwSckAJf97QFrO6KjB9TsyBXLrq0IoAlzjgLnBFYzBH5XLgiN-6WfWNvzhwwz2SwPodacUF1CXGk1Nc1_f7LOdUqsMsiJHlzOLh7i5nxoAiqYI0Wgx95I1VVt8rxpDhXgJ1qRysDmpeMNFGVUmAKHHq_Su0ntMP]

- PubChemLite. 3-bromo-1-methylpiperidine hydrobromide (C6H12BrN). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4MnBrdeTZq9Nv0g3kiLEiJc9Tc2AwrzbSGtHpL51VD2TYrCjb4LlGcV3Xzf2fGgyF6kBCCC_iq6RJ5TRGI4JdJxtifAVqLpp-7b2UUF12Nk3TxXtCyFHbmjRM8fzImvr_xhJhWsoiTbtGizpR]

- PrepChem.com. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuS-39c6IyqqOtkbyZkrN3uijU4QWP9gOjXRsQK67IaMmghq9tTvqfBYCyd-ElSOjVfPMdS6DizEfekkY5SeZ6cbPAsv0oR9_5TKegVVMrk8TMRLvmkgrjJOM5GSgh2FdGlg0UcezojH-5DGlAXNyh1mTgqv-o]

- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH7SDKuqI2vvXE2E0MCmnIHQkOhsimNSTcx5mN5f5EtLw3kMoM1qbQ7mR9aEjOY4DroPDg17yVfYbs-EBMO9pYHMcPC-ZYtNMRfT2jbSI_eetXE0I0R__vstK0-KQtr98rHkA=]

- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [URL: https://vertexaisearch.cloud.google.

- Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzEarcGUEd5vFWDw4deMCwe0sAq_I8Oxx_PHGcnemuMrM2n_O7pFdIQMmRpC6UUkbVktv_S6aaPgQDhw-oiCAcnwEeMZJ2DTyzD1fH3zJTNARy-B3CHv8WraY96Ilqh0xBQs5MMQPKjXKYl0aMUDVCe6YZQZyIOpEjjRs=]

Sources

- 1. 3-(Bromomethyl)piperidine|CAS 1011407-68-3 - BLD Pharm [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 3-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 12707037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(Bromomethyl)pyridine Hydrobromide | 4916-55-6 [chemicalbook.com]

- 11. 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6 | Chemsrc [chemsrc.com]

- 12. kishida.co.jp [kishida.co.jp]

- 13. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 14. epa.gov [epa.gov]

- 15. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 18. pipharm.com [pipharm.com]

- 19. files.dep.state.pa.us [files.dep.state.pa.us]

- 20. fishersci.ca [fishersci.ca]

- 21. airgas.com [airgas.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Introduction: The Strategic Importance of the Piperidine Scaffold and 3-(Bromomethyl)piperidine

An In-Depth Guide to the Synthesis of Piperidine-Containing Bioactive Molecules Utilizing 3-(Bromomethyl)piperidine

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a vast number of pharmaceuticals and natural alkaloids.[1][2][3] This six-membered nitrogenous heterocycle is a structural motif in over twenty classes of pharmaceuticals, including therapeutics for cancer, central nervous system disorders, and infectious diseases.[2][4][5] Its prevalence stems from its ability to introduce favorable physicochemical properties into a molecule, such as modulating lipophilicity and metabolic stability, while its conformational flexibility allows for precise three-dimensional interactions with biological targets.[1][2][6]

Within the synthetic chemist's toolbox for constructing these valuable molecules, 3-(Bromomethyl)piperidine stands out as a critical and versatile bifunctional building block.[1] Its strategic value lies in its dual reactivity: the piperidine nitrogen serves as a nucleophilic site for N-functionalization, while the bromomethyl group at the 3-position provides a highly reactive electrophilic handle for facile nucleophilic substitution reactions.[1] This dual nature enables the creation of a diverse array of substituted piperidines through the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, making it an invaluable intermediate in drug discovery projects.[1]

This guide provides a detailed exploration of the synthetic strategies and protocols for leveraging 3-(Bromomethyl)piperidine in the synthesis of complex, bioactive piperidine derivatives. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and illustrate key workflows to empower researchers in their drug development endeavors.

Section 1: Core Synthetic Strategy: Protection, Functionalization, and Deprotection

The primary mode of reactivity for 3-(Bromomethyl)piperidine involves the nucleophilic substitution at the bromomethyl group, where the bromide ion is an excellent leaving group, typically following an SN2 mechanism.[1] However, the presence of the secondary amine in the piperidine ring presents a challenge: it can act as a nucleophile itself, leading to self-alkylation or competing with the desired nucleophile.

To achieve selective functionalization at the C3-position, a protection-functionalization-deprotection strategy is paramount. The most common approach involves protecting the piperidine nitrogen with a suitable protecting group, most notably the tert-butoxycarbonyl (Boc) group. The Boc group is ideal due to its stability under a wide range of nucleophilic and basic conditions and its straightforward removal under acidic conditions.[1]

This workflow ensures that the intended nucleophile reacts exclusively at the electrophilic bromomethyl site. Once the desired substituent is installed, the Boc group can be cleanly removed, liberating the piperidine nitrogen for subsequent modification or for its role in the final bioactive molecule's pharmacophore.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. thieme-connect.com [thieme-connect.com]

The Versatility of 3-(Bromomethyl)piperidine Hydrobromide as an Electrophile in Nucleophilic Substitution: A Guide for Researchers

Introduction: Unlocking the Potential of the Piperidine Scaffold

The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. Within the diverse landscape of piperidine-based building blocks, 3-(bromomethyl)piperidine hydrobromide emerges as a particularly valuable reagent. This bifunctional molecule combines the established pharmacological relevance of the piperidine ring with a highly reactive electrophilic center, the bromomethyl group, making it a versatile precursor for the synthesis of a wide array of 3-substituted piperidine derivatives.[1] This guide provides an in-depth exploration of the application of 3-(bromomethyl)piperidine hydrobromide in nucleophilic substitution reactions, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 3-(bromomethyl)piperidine hydrobromide is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 1011407-68-3 | [1] |

| Molecular Formula | C₆H₁₃Br₂N | [2] |

| Molecular Weight | 258.98 g/mol | |

| Appearance | Solid | [2] |

| Melting Point | 275-285 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Safety and Handling Precautions:

3-(Bromomethyl)piperidine hydrobromide and related compounds are classified as corrosive and harmful.[1][3] It is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][3][4] Avoid inhalation of dust and contact with skin and eyes.[1][3][4] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1][3] Store the compound in a tightly sealed container in a cool, dry place.[2]

The Chemistry of a Powerful Electrophile: Reactivity and Mechanism

The synthetic utility of 3-(bromomethyl)piperidine hydrobromide lies in the electrophilic nature of the carbon atom in the bromomethyl group. The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by electron-rich species, known as nucleophiles. The bromide ion is an excellent leaving group, facilitating the substitution reaction.[1]

The primary mechanism for nucleophilic substitution at a primary alkyl halide like 3-(bromomethyl)piperidine is the SN2 (Substitution Nucleophilic Bimolecular) reaction . This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[5] This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral. The transition state involves a pentacoordinate carbon atom where the bond to the nucleophile is forming concurrently with the breaking of the bond to the leaving group.[5]

Caption: Strategic workflow for the synthesis of 3-substituted piperidines via N-protection.

Experimental Protocols

The following protocols provide detailed procedures for the N-protection of 3-(bromomethyl)piperidine hydrobromide and a subsequent nucleophilic substitution reaction.

Protocol 1: N-Boc Protection of 3-(Bromomethyl)piperidine Hydrobromide

This procedure describes the synthesis of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. The use of a base is crucial to neutralize the hydrobromide salt and facilitate the reaction with di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

3-(Bromomethyl)piperidine hydrobromide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

To a solution of 3-(bromomethyl)piperidine hydrobromide (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(bromomethyl)piperidine-1-carboxylate.

Protocol 2: Nucleophilic Substitution with a Primary Amine (Aniline)

This protocol details the reaction of N-Boc-3-(bromomethyl)piperidine with aniline to form the corresponding 3-(anilinomethyl)piperidine derivative.

Materials:

-

tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

-

Aniline

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

To a solution of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (1.0 eq) in acetonitrile, add aniline (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl 3-(anilinomethyl)piperidine-1-carboxylate.

Scope of Nucleophiles

A wide variety of nucleophiles can be employed in substitution reactions with 3-(bromomethyl)piperidine, leading to a diverse range of 3-substituted piperidine derivatives. The choice of nucleophile will dictate the functionality introduced at the 3-position.

| Nucleophile Type | Example | Product Functional Group |

| N-Nucleophiles | Primary/Secondary Amines, Azide (N₃⁻) | Amines, Azides |

| O-Nucleophiles | Alcohols, Phenols, Carboxylates | Ethers, Esters |

| S-Nucleophiles | Thiols, Thiolates | Thioethers |

| C-Nucleophiles | Cyanide (CN⁻), Malonates | Nitriles, Alkylated products |

Conclusion: A Gateway to Novel Piperidine Analogs

3-(Bromomethyl)piperidine hydrobromide stands as a pivotal starting material for the synthesis of a vast library of 3-substituted piperidine derivatives. Its predictable reactivity via the SN2 mechanism, coupled with strategic N-protection, allows for the controlled introduction of diverse functional groups. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this valuable building block, accelerating the discovery and development of novel therapeutics.

References

-

Scholarly Publications Leiden University. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Available at: [Link]

-

PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

-

Indian Academy of Sciences. A practical one-pot synthesis of azides directly from alcohols. Available at: [Link]

-

ResearchGate. Substitution reactions of 3 with aniline derivatives. Available at: [Link]

-

SZTE. SN2 Reactions with an Ambident Nucleophile: A Benchmark Ab Initio Study of the CN-. Available at: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link]

-

Wiley Online Library. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

-

YouTube. The Complete SN2 Reaction Guide | Mechanism, Rate Law, and Reactivity Trend | Organic Chemistry 7.1. Available at: [Link]

- Google Patents. CN109180564B - Preparation method of piperidine and derivatives thereof.

-

YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. Available at: [Link]

-

Master Organic Chemistry. The SN2 Reaction Mechanism. Available at: [Link]

-

PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

-

Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

-

Sciforum. the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. Available at: [Link]

Sources

Application Note: Chemoselective Thioetherification of 3-(Bromomethyl)piperidine Scaffolds

Executive Summary & Strategic Analysis

The synthesis of piperidin-3-ylmethyl thioethers is a critical transformation in fragment-based drug discovery (FBDD), particularly for generating peptidomimetics and exploring sub-pockets in GPCR targets.

The core challenge in reacting 3-(bromomethyl)piperidine with thiols (R-SH) is the competition between intermolecular

The Chemoselectivity Paradox